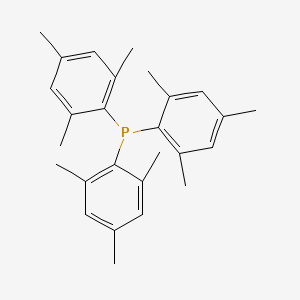

Trimesitylphosphine

Description

BenchChem offers high-quality Trimesitylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimesitylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369902 | |

| Record name | Trimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23897-15-6 | |

| Record name | Trimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trimesitylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trimesitylphosphine, a bulky alkylphosphine ligand widely utilized in catalysis and organic synthesis. This document details the prevalent synthetic methodologies, purification protocols, and essential characterization data to assist researchers in the efficient preparation of high-purity trimesitylphosphine.

Synthesis of Trimesitylphosphine

The most common and effective method for the synthesis of trimesitylphosphine is the Grignard reaction. This method involves the reaction of a Grignard reagent, prepared from bromomesitylene, with a phosphorus electrophile, typically phosphorus trichloride.

Grignard Reaction Protocol

This protocol is based on established methods for the synthesis of triarylphosphines.[1][2]

Reaction Scheme:

3 Mes-MgBr + PCl₃ → (Mes)₃P + 3 MgBrCl

Mes = 2,4,6-trimethylphenyl

Materials and Reagents:

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromomesitylene (2-bromo-1,3,5-trimethylbenzene)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is flame-dried under a stream of inert gas (argon or nitrogen).

-

Magnesium turnings (3.3 equivalents) and a crystal of iodine are placed in the flask.

-

A solution of bromomesitylene (3.0 equivalents) in anhydrous diethyl ether or THF is prepared and a small portion is added to the magnesium turnings to initiate the reaction.

-

Once the Grignard reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.

-

-

Work-up:

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude trimesitylphosphine.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

Purification of Trimesitylphosphine

The primary method for purifying crude trimesitylphosphine is recrystallization. A common impurity that may need to be removed is trimesitylphosphine oxide, which can form upon exposure of the phosphine to air.

Recrystallization from Ethanol

Recrystallization from ethanol is an effective method for obtaining high-purity trimesitylphosphine.[3][4][5][6]

Protocol:

-

Dissolve the crude trimesitylphosphine in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cooling in an ice bath will promote complete crystallization.

-

The resulting white, crystalline solid is collected by vacuum filtration.

-

The crystals are washed with a small amount of cold ethanol and then dried under vacuum.

Removal of Trimesitylphosphine Oxide

Trimesitylphosphine oxide is a common byproduct and can be challenging to separate due to similar polarities. If recrystallization is insufficient, the following methods can be employed:

-

Acid-Base Extraction: Tertiary phosphine oxides can be protonated with strong acids to form salts that are soluble in aqueous solutions. The phosphine, being less basic, remains in the organic layer.

-

Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether).

-

Extract the organic solution with a dilute acid solution (e.g., 1 M HCl).

-

The aqueous layer containing the phosphine oxide salt is separated.

-

The organic layer containing the pure phosphine is washed with a saturated sodium bicarbonate solution and then water, dried, and the solvent is evaporated.

-

Characterization Data

Physical Properties:

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 185-188 °C | [7] |

| Molecular Weight | 388.52 g/mol | [8] |

Spectroscopic Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | ~6.8 (s, 6H, Ar-H), ~2.3 (s, 9H, p-CH₃), ~2.1 (s, 18H, o-CH₃) |

| ¹³C NMR | ~142, ~138, ~130, ~128, ~23, ~21 |

| ³¹P NMR | ~ -30 |

Visual Workflow Diagrams

Caption: Workflow for the synthesis of trimesitylphosphine.

Caption: Decision logic for the purification of trimesitylphosphine.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. google.com [google.com]

- 7. rsc.org [rsc.org]

- 8. Trimesitylphosphine | C27H33P | CID 2733417 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimesitylphosphine

CAS Number: 23897-15-6

Abstract

This technical guide provides a comprehensive overview of trimesitylphosphine (P(Mes)₃), a bulky alkylphosphine ligand widely utilized in organic synthesis. This document details its chemical and physical properties, provides spectral data for characterization, and outlines detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The content is tailored for researchers, scientists, and drug development professionals, offering a practical resource for the effective use of this important reagent.

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a triarylphosphine characterized by its significant steric bulk. This steric hindrance, conferred by the three mesityl groups attached to the phosphorus atom, plays a crucial role in its chemical reactivity and utility as a ligand in transition-metal catalysis. The bulky nature of trimesitylphosphine promotes the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity. Furthermore, its electron-donating properties influence the electronic environment of the metal center, impacting oxidative addition and reductive elimination steps in catalytic cycles. This guide serves as a detailed reference for the properties and applications of trimesitylphosphine.

Chemical and Physical Properties

Trimesitylphosphine is a white to off-white or yellowish crystalline solid at room temperature. It is generally stable under normal laboratory conditions but is sensitive to strong acids and oxidizing agents. Due to its lipophilic nature, it is insoluble in water but exhibits good solubility in common organic solvents such as toluene, diethyl ether, and dichloromethane.

Table 1: Physical and Chemical Properties of Trimesitylphosphine

| Property | Value | Reference(s) |

| CAS Number | 23897-15-6 | N/A |

| Molecular Formula | C₂₇H₃₃P | N/A |

| Molecular Weight | 388.52 g/mol | N/A |

| Appearance | White to yellow solid/powder | N/A |

| Melting Point | 185-188 °C | N/A |

| Boiling Point | 491.1 ± 45.0 °C (Predicted) | N/A |

| Solubility | Insoluble in water; Soluble in ether, toluene, dichloromethane | N/A |

| Stability | Relatively stable, sensitive to strong acids and oxidants | N/A |

Spectral Data

The identity and purity of trimesitylphosphine can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

Table 2: NMR Spectral Data of Trimesitylphosphine in CDCl₃

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | 6.79 | s | - | Ar-H |

| 2.25 | s | - | p-CH₃ | |

| 2.15 | s | - | o-CH₃ | |

| ¹³C NMR | 142.13 | d | ¹J(P,C) = 16.6 | C2, C6 (Ar) |

| 138.14 | s | - | C4 (Ar) | |

| 130.53 | s | - | C3, C5 (Ar) | |

| 129.8 (approx.) | d | - | C1 (Ar) | |

| 23.19 | d | ³J(P,C) = 18.3 | o-CH₃ | |

| 21.07 | s | - | p-CH₃ | |

| ³¹P NMR | -35.0 | s | - | P(Mes)₃ |

Table 3: FT-IR Spectral Data of Trimesitylphosphine (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 | Medium | Aromatic C-H stretch |

| 2965, 2915, 2855 | Strong | Methyl C-H stretch |

| 1600, 1450 | Strong | Aromatic C=C stretch |

| 1375 | Medium | CH₃ bend |

| 850 | Strong | Aromatic C-H out-of-plane bend (isolated H) |

Experimental Protocols

Synthesis of Trimesitylphosphine

This protocol describes the synthesis of trimesitylphosphine from mesityl bromide via a Grignard reaction with phosphorus trichloride.

Workflow for the Synthesis of Trimesitylphosphine

Caption: Workflow for the synthesis of trimesitylphosphine.

Materials:

-

Mesityl bromide (2,4,6-trimethylbromobenzene)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine and a few milliliters of a solution of mesityl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Once the Grignard reaction initiates (indicated by color change and gentle refluxing), add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark solution to room temperature.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate flame-dried three-necked round-bottom flask, prepare a solution of phosphorus trichloride (0.33 equivalents) in anhydrous diethyl ether.

-

Cool the PCl₃ solution to 0 °C using an ice bath.

-

Slowly add the prepared mesitylmagnesium bromide solution to the PCl₃ solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from hot ethanol to yield pure trimesitylphosphine as a white crystalline solid.

-

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using trimesitylphosphine as a ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trimesitylphosphine (P(Mes)₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (1-2 mol%), trimesitylphosphine (2-4 mol%), aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Application in Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine using trimesitylphosphine as the ligand.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

Aryl halide (e.g., 4-chloroanisole)

-

Amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Trimesitylphosphine (P(Mes)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), trimesitylphosphine (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Safety and Handling

Trimesitylphosphine may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trimesitylphosphine is a valuable and versatile bulky phosphine ligand in organic synthesis. Its unique steric and electronic properties make it highly effective in a range of palladium-catalyzed cross-coupling reactions. This guide has provided essential information on its properties, spectral characterization, synthesis, and application in key transformations, offering a practical resource for its successful utilization in the research laboratory.

Trimesitylphosphine molecular weight and formula

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides essential physicochemical data for trimesitylphosphine, a bulky organophosphorus compound frequently utilized as a ligand in catalysis and organic synthesis. Its unique steric and electronic properties make it a valuable tool in modern chemistry.

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a white, crystalline solid at room temperature.[1][2] It is characterized by its three bulky mesityl groups attached to a central phosphorus atom. This steric hindrance is a key feature, influencing its coordination chemistry and reactivity.

Below is a summary of the key molecular and physical properties of trimesitylphosphine.

| Property | Value | Source |

| Molecular Formula | C27H33P | [1][2][3][4][5] |

| Molecular Weight | 388.52 g/mol | [1][2][3] |

| Alternate Molecular Weight | 388.5 g/mol | [4] |

| Alternate Molecular Weight | 388.53 g/mol | [5] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 185-188 °C | [1][2][3] |

| Solubility | Insoluble in water | [2][3] |

References

Trimesitylphosphine: A Technical Guide to Its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich organophosphorus compound widely employed as a ligand in organometallic chemistry and catalysis. Its unique steric and electronic properties are pivotal in facilitating a variety of chemical transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of its solubility in common organic solvents is critical for its effective application in synthesis, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of trimesitylphosphine, details experimental protocols for solubility determination, and illustrates relevant experimental workflows.

Core Physical and Chemical Properties

Trimesitylphosphine is a white to off-white crystalline solid. Key physical and chemical properties are summarized below:

| Property | Value |

| Chemical Formula | C₂₇H₃₃P |

| Molar Mass | 388.52 g/mol [1] |

| Melting Point | 185-188 °C[2][3] |

| Appearance | White to off-white crystalline powder[2] |

| Water Solubility | Insoluble[2][4] |

Solubility Profile

Qualitative information indicates that trimesitylphosphine is soluble in common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), aromatic hydrocarbons (e.g., toluene, benzene), and halogenated solvents (e.g., dichloromethane, chloroform).[2] It is noted to be insoluble in water.[2][4]

Despite extensive searches of scientific literature and chemical databases, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L at specific temperatures) for trimesitylphosphine in common organic solvents could not be located. The determination of this data would require experimental measurement.

Table 1: Quantitative Solubility of Trimesitylphosphine in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Diethyl Ether | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Benzene | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Pentane | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Researchers are encouraged to determine these values experimentally based on the protocols provided in the subsequent sections.

Experimental Protocols for Solubility Determination

The determination of the solubility of an air-sensitive compound like trimesitylphosphine requires careful handling to prevent oxidation. The following is a detailed gravimetric method for determining the solubility of trimesitylphosphine in an organic solvent.

Protocol: Gravimetric Determination of Trimesitylphosphine Solubility

Objective: To quantitatively determine the solubility of trimesitylphosphine in a given organic solvent at a specific temperature.

Materials:

-

Trimesitylphosphine

-

Anhydrous organic solvent of choice (e.g., THF, Toluene)

-

Schlenk flask

-

Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Cannula

-

Filter funnel with a sintered glass frit

-

Pre-weighed vials

-

Analytical balance

-

Thermostatically controlled bath

Procedure:

-

Preparation of Saturated Solution:

-

Inside a glovebox or under an inert atmosphere using a Schlenk line, add an excess amount of trimesitylphosphine to a Schlenk flask.

-

Add a known volume of the desired anhydrous organic solvent to the flask.

-

Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Filtration:

-

Allow the undissolved solid to settle at the bottom of the flask.

-

Using a cannula or a filter syringe, carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed, dry vial. This transfer must be performed under an inert atmosphere to prevent exposure to air.

-

-

Solvent Evaporation:

-

Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or by applying a vacuum on the Schlenk line) to leave behind the dissolved trimesitylphosphine as a solid residue.

-

-

Mass Determination and Calculation:

-

Carefully weigh the vial containing the solid residue.

-

The mass of the dissolved trimesitylphosphine is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated in g/100 mL or mol/L.

-

Safety Precautions:

-

Trimesitylphosphine and many organic solvents are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Operations involving air-sensitive compounds should be performed by trained personnel using appropriate techniques (glovebox or Schlenk line).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows relevant to the use and study of trimesitylphosphine.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

References

Trimesitylphosphine melting point and physical appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of trimesitylphosphine, a bulky alkylphosphine ligand critical to modern synthetic chemistry. Its unique steric and electronic properties have positioned it as an essential tool in facilitating challenging cross-coupling reactions, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a schematic representation of its application in a common catalytic cycle.

Core Physical and Chemical Data

The physical properties of trimesitylphosphine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Citations |

| Melting Point | 185-188 °C | [1][2][3] |

| 187 °C | [4][5] | |

| Physical Appearance | White to light yellow crystal powder | [1] |

| Yellow solid | [6] | |

| White powder or crystals | [2] | |

| Molecular Formula | C₂₇H₃₃P | |

| Molecular Weight | 388.52 g/mol | |

| Solubility | Soluble in common organic solvents | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical properties of trimesitylphosphine.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[2][4] The capillary method is a widely used and reliable technique for this measurement.[7]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the trimesitylphosphine sample is completely dry and in a fine powdered form.[7] If necessary, gently grind the crystals using a clean, dry mortar and pestle.[6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[1] The packed sample height should be approximately 2-3 mm.[1]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][6]

-

For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

-

-

Purity Assessment: A broad melting range (greater than 2°C) can indicate the presence of impurities.[4]

Determination of Physical Appearance

The physical appearance of a chemical provides initial qualitative data. This is typically determined through direct visual observation.[8]

Principle: The color, state (solid, liquid, gas), and form (e.g., crystalline, powder, amorphous) of a chemical are observed and recorded under standard laboratory conditions (ambient temperature and pressure).[8]

Apparatus:

-

Clean, dry watch glass or weighing boat

-

Spatula

-

Adequate lighting

Procedure:

-

Sample Preparation: Place a small, representative sample of trimesitylphosphine onto a clean, dry watch glass using a spatula.

-

Observation:

-

In a well-lit area, visually inspect the sample.

-

Record the color of the substance (e.g., white, off-white, yellow).

-

Note the physical state at room temperature (solid).

-

Describe the form of the solid (e.g., crystalline powder, amorphous solid, distinct crystals).

-

-

Safety Precautions: Always handle chemical substances in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid direct inhalation or contact with the skin.

Application in Catalysis: The Suzuki-Miyaura Coupling

Trimesitylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric bulk and electron-donating properties enhance the catalytic activity of the palladium center, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the trimesitylphosphine ligand.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. moravek.com [moravek.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. How do I tell if it's a physical or chemical change? | AAT Bioquest [aatbio.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. chemsafetypro.com [chemsafetypro.com]

Unveiling the Steric Influence: A Technical Guide to the Crystal Structure of Trimesitylphosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of trimesitylphosphine, a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. A comprehensive understanding of its three-dimensional structure, particularly its bond lengths and angles, is crucial for predicting its coordination behavior and designing novel metal complexes with tailored properties. This document provides a detailed overview of its crystallographic parameters, the experimental protocols for their determination, and a logical workflow for the analytical process.

Core Structural Data

The steric bulk of the three mesityl (2,4,6-trimethylphenyl) groups significantly influences the geometry around the central phosphorus atom. This steric hindrance leads to a widening of the C-P-C bond angles and a slight elongation of the P-C bonds compared to less sterically demanding phosphines. The key structural parameters, as determined by single-crystal X-ray diffraction, are summarized below.

| Parameter | Value |

| P-C Bond Lengths | |

| P1-C1 | 1.845(2) Å |

| P1-C10 | 1.847(2) Å |

| P1-C19 | 1.846(2) Å |

| C-P-C Bond Angles | |

| C1-P1-C10 | 110.5(1)° |

| C1-P1-C19 | 110.6(1)° |

| C10-P1-C19 | 110.4(1)° |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Data sourced from Crystallography Open Database (COD) entry 9013443.

Experimental Protocols

The determination of the crystal structure of trimesitylphosphine involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. Given the air-sensitive nature of many organophosphorus compounds, these procedures are typically carried out under an inert atmosphere.

Synthesis and Crystallization of Trimesitylphosphine

Synthesis: Trimesitylphosphine is commonly synthesized via a Grignard reaction.

-

Grignard Reagent Formation: 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide) is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere to form the mesitylmagnesium bromide Grignard reagent.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride (PCl₃) in an appropriate solvent at low temperature (typically 0 °C or below).

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield crystalline trimesitylphosphine.

Crystallization for Single-Crystal X-ray Diffraction: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by solvent layering.[1]

-

Slow Evaporation: A saturated solution of purified trimesitylphosphine in a volatile solvent (e.g., diethyl ether, dichloromethane, or hexane) is prepared in a vial.[1] The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.[1]

-

Solvent Layering: A concentrated solution of trimesitylphosphine in a "good" solvent (e.g., chloroform or dichloromethane) is carefully layered with a less dense "anti-solvent" in which the compound is less soluble (e.g., hexane or ethanol).[1] Crystals form at the interface of the two solvents as they slowly diffuse into one another.[1]

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the X-ray crystallographic analysis of an air-sensitive organophosphorus compound like trimesitylphosphine.[2]

-

Crystal Mounting: A suitable single crystal is selected under a microscope.[3] Due to its potential air sensitivity, the crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil) inside an inert atmosphere glovebox.[2] The crystal is then mounted on a cryo-loop, which is affixed to a goniometer head.[4]

-

Data Collection: The mounted crystal is placed on the X-ray diffractometer and flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.[2] This minimizes thermal vibrations and potential crystal degradation.[2] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as background scattering, Lorentz factor, and polarization. An absorption correction is also applied based on the crystal's shape and composition.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates, bond lengths, and bond angles.[3]

Logical Workflow for Crystallographic Analysis

The process of determining the crystal structure of trimesitylphosphine can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

This guide provides a foundational understanding of the structural characteristics of trimesitylphosphine and the experimental methodologies used to elucidate them. This information is invaluable for researchers working in areas where the steric and electronic properties of phosphine ligands are of paramount importance.

References

An In-depth Technical Guide to the Steric Bulk of Trimesitylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the steric properties of trimesitylphosphine (P(mes)₃), a bulky phosphine ligand critical in various chemical applications. Understanding the steric nature of this ligand is paramount for designing catalysts, predicting reaction outcomes, and developing novel therapeutics. This document outlines the quantitative measures of its steric bulk, details the experimental protocols for their determination, and explores the profound influence of its steric hindrance on reactivity.

Introduction to Trimesitylphosphine and Steric Bulk

Trimesitylphosphine, with its three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central phosphorus atom, is a quintessential example of a sterically demanding ligand. The sheer size of these groups creates a congested environment around the phosphorus donor atom, significantly influencing its coordination chemistry and reactivity. In the realm of organometallic chemistry and catalysis, the steric and electronic properties of phosphine ligands are pivotal in controlling the activity and selectivity of metal complexes. Steric effects, arising from the spatial arrangement of atoms, can dictate the number of ligands that can coordinate to a metal center, influence the rates of ligand substitution, and control the regioselectivity and stereoselectivity of catalytic reactions.[1]

Quantitative Assessment of Steric Bulk

The steric bulk of trimesitylphosphine can be quantified using several parameters, with the most common being the Tolman cone angle (θ) and the percent buried volume (%Vbur).

| Parameter | Value | Description |

| Tolman Cone Angle (θ) | 212° | A measure of the solid angle formed by the ligand at the metal center.[2] |

| Percent Buried Volume (%Vbur) | ~40-50% (estimated) | The percentage of the coordination sphere around a metal that is occupied by the ligand.[3][4] |

Note: The percent buried volume is an estimation as the exact value can vary depending on the specific metal complex and the calculation method used.

These parameters provide a quantitative means to compare the steric influence of trimesitylphosphine with other phosphine ligands, aiding in the rational design of catalysts and reagents.

Experimental Protocols for Determining Steric Parameters

3.1. Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a widely used metric to quantify the steric bulk of phosphine ligands.[2] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[2][5]

Methodology:

The original method developed by Chadwick A. Tolman involved the use of physical space-filling (CPK) models of the phosphine ligand coordinated to a nickel center with a standardized Ni-P bond length of 2.28 Å.[2] Modern approaches utilize computational methods based on crystallographic data or molecular modeling.[6][7]

Computational Protocol for Cone Angle Calculation:

-

Obtain Structural Data: The three-dimensional coordinates of the trimesitylphosphine ligand, either from X-ray crystallography of a metal complex or through computational optimization (e.g., using Density Functional Theory), are required.[7][8]

-

Define the Cone: A cone is constructed with its vertex at the position of the metal atom (or a hypothetical metal position at a standard bond length from the phosphorus atom).

-

Encompass the Ligand: The angle of the cone is increased until it tangentially touches the van der Waals spheres of all the atoms of the mesityl groups.

-

Determine the Angle: The resulting apex angle of this cone is the Tolman cone angle, θ.[5]

3.2. Determination of the Percent Buried Volume (%Vbur)

The percent buried volume is a more recent and often more accurate descriptor of a ligand's steric demand, as it considers the entire volume occupied by the ligand in the coordination sphere of the metal.[3][4][9][10]

Methodology:

The calculation of %Vbur is typically performed using specialized software that analyzes the crystallographic information file (CIF) of a metal-phosphine complex.[11]

Computational Protocol for %Vbur Calculation:

-

Input Structural Data: The CIF file of a metal complex containing the trimesitylphosphine ligand is loaded into the software (e.g., SambVca).[11]

-

Define the Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

-

Calculate Occupied Volume: The program calculates the volume within this sphere that is occupied by the van der Waals spheres of the atoms of the trimesitylphosphine ligand.

-

Determine the Percentage: The percent buried volume is then calculated as the ratio of the volume occupied by the ligand to the total volume of the sphere, multiplied by 100.[11]

Synthesis of Trimesitylphosphine

Trimesitylphosphine is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.[12][13][14]

Experimental Protocol:

-

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line and glassware

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (mesitylmagnesium bromide). The reaction mixture is typically stirred and may require gentle heating to initiate.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. This reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.

-

Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane to yield trimesitylphosphine as a white crystalline solid.

-

Influence of Steric Bulk on Reactivity

The significant steric bulk of trimesitylphosphine imposes major constraints on its coordination and reactivity, leading to several characteristic behaviors:

-

Limited Coordination Number: The large cone angle and buried volume of P(mes)₃ often prevent the coordination of more than one or two of these ligands to a single metal center, favoring the formation of low-coordinate complexes.

-

Stabilization of Reactive Species: By sterically protecting the metal center, trimesitylphosphine can stabilize otherwise reactive species, such as low-valent metal complexes or coordinatively unsaturated intermediates.

-

Selective Complexation: The steric hindrance of trimesitylphosphine can lead to selective complexation with smaller or more accessible metal ions. For instance, it readily forms complexes with linear two-coordinate metals like gold(I), but its coordination to larger or more crowded metal centers can be challenging.[15][16]

5.1. Experimental Protocol for the Synthesis of [AuCl(P(mes)₃)]

The synthesis of chloro(trimesitylphosphine)gold(I) is a representative example of the coordination chemistry of this bulky ligand.[17]

-

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or a suitable gold(I) precursor like [AuCl(SMe₂)]

-

Trimesitylphosphine (P(mes)₃)

-

Ethanol or a mixture of dichloromethane and hexane

-

Inert atmosphere (optional but recommended)

-

-

Procedure:

-

Preparation of the Gold Precursor Solution: A solution of the gold precursor is prepared in a suitable solvent. If starting from HAuCl₄·3H₂O, it is often reduced in situ in the presence of the phosphine. A more direct route involves using a pre-formed Au(I) complex.

-

Reaction with Trimesitylphosphine: A solution of trimesitylphosphine in the same solvent is added to the gold precursor solution with stirring. The reaction is typically rapid and may result in the precipitation of the product.

-

Isolation and Purification: The resulting white precipitate of [AuCl(P(mes)₃)] is collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

-

Visualizing Steric and Synthetic Concepts

Diagram 1: Structure of Trimesitylphosphine

A simplified representation of the trimesitylphosphine molecule.

Diagram 2: Tolman Cone Angle Concept

Conceptual illustration of the Tolman cone angle (θ).

Diagram 3: Experimental Workflow for TEP Determination

Workflow for the experimental determination of the Tolman Electronic Parameter.

Diagram 4: Synthesis of Trimesitylphosphine

A schematic representation of the synthesis of trimesitylphosphine.

Conclusion

Trimesitylphosphine stands as a cornerstone bulky ligand in modern chemistry. Its significant steric hindrance, quantitatively described by its large cone angle and percent buried volume, profoundly dictates its chemical behavior. This guide has provided a detailed overview of the methods used to quantify its steric bulk, offered experimental protocols for its synthesis and for the formation of its metal complexes, and illustrated key concepts through diagrams. For researchers and professionals in drug development and catalysis, a thorough understanding of the steric properties of trimesitylphosphine is indispensable for the rational design of new molecules and processes with enhanced efficiency and selectivity.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 4. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 12. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic Properties of Trimesitylphosphine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimesitylphosphine, P(Mes)₃, is a tertiary phosphine ligand renowned for its significant steric bulk and strong electron-donating characteristics. These properties are pivotal to its successful application in a wide range of transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic and medicinal chemistry. This guide provides a detailed examination of the core electronic properties of trimesitylphosphine, offering quantitative data, comprehensive experimental protocols for characterization, and a discussion of how its electronic nature dictates its role in catalysis.

Introduction to Trimesitylphosphine

Trimesitylphosphine is an organophosphorus compound with the chemical formula C₂₇H₃₃P. Structurally, it consists of a central phosphorus atom bonded to three mesityl (2,4,6-trimethylphenyl) groups. This substitution pattern confers exceptional steric hindrance and defines its electronic behavior as a potent σ-donor ligand. It typically appears as a yellow, crystalline solid, soluble in common organic solvents such as toluene and dichloromethane, but insoluble in water. Its primary utility is as a supporting ligand in homogeneous catalysis, where its unique combination of steric and electronic effects can enhance catalyst stability, activity, and selectivity.[1]

graph Trimesitylphosphine_Structure {

layout="neato";

node [shape=circle, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=11];

// Node Definitions

P [label="P", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.5,0.8!"];

C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.5,0.8!"];

C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,-1.8!"];

Mes1 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.6!"];

Mes2 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.6!"];

Mes3 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.8!"];

// Edge Definitions

P -- C1;

P -- C2;

P -- C3;

C1 -- Mes1 [style=dashed];

C2 -- Mes2 [style=dashed];

C3 -- Mes3 [style=dashed];

}

Figure 2: Experimental workflow for TEP determination.

Cyclic Voltammetry (CV) Protocol

Materials:

-

Trimesitylphosphine

-

High-purity, dry, non-aqueous solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., glassy carbon or platinum disk)

-

Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter/Auxiliary Electrode (e.g., platinum wire)

-

Inert gas (N₂ or Ar) for deoxygenation

Procedure:

-

Electrode Polishing: The working electrode is polished to a mirror finish using alumina slurry on a polishing pad, then rinsed thoroughly with solvent and dried.

-

Cell Assembly: The electrochemical cell is assembled with the three electrodes.

-

Solution Preparation: A solution of the analyte (trimesitylphosphine) and the supporting electrolyte is prepared in the chosen solvent.

-

Deoxygenation: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. A blanket of inert gas is maintained over the solution during the experiment.

-

Data Acquisition: The potentiostat is used to apply a potential sweep. The potential is scanned from an initial value to a vertex potential and then back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The voltammogram is analyzed to determine the oxidation and reduction peak potentials, which provide information about the electrochemical properties of the ligand.

Role in Catalysis: Linking Electronics to Reactivity

The combination of strong electron-donating ability (low TEP) and extreme steric bulk (large cone angle) makes trimesitylphosphine a highly effective ligand for many palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The electron-rich nature of trimesitylphosphine facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand promotes the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for C-N bond formation, the ligand's properties are crucial. The strong σ-donation from the phosphine stabilizes the palladium center and promotes the oxidative addition of the aryl halide. The steric hindrance is believed to facilitate the reductive elimination of the aryl amine product, preventing catalyst decomposition and promoting high turnover numbers.

Figure 3: Role of P(Mes)₃ in a generic cross-coupling cycle.

Conclusion

Trimesitylphosphine is a powerful ligand in the arsenal of the synthetic chemist. Its well-defined electronic and steric properties—characterized by a low Tolman Electronic Parameter and a large Tolman Cone Angle—make it an excellent choice for promoting challenging cross-coupling reactions. A thorough understanding of these quantitative parameters and the methods used to determine them is essential for the rational design of new catalysts and the optimization of synthetic routes in research, drug development, and industrial applications.

References

Trimesitylphosphine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Trimesitylphosphine (P(Mes)₃), a bulky alkylphosphine, is a crucial ligand in various catalytic reactions, particularly in cross-coupling chemistry. Its steric hindrance and electron-donating properties contribute to its effectiveness in promoting challenging chemical transformations. However, like many organophosphorus compounds, trimesitylphosphine requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental results. This in-depth technical guide provides comprehensive information on the safety and handling precautions for trimesitylphosphine, detailed experimental protocols for its use, and essential data for risk assessment.

Core Safety and Handling Precautions

Safe handling of trimesitylphosphine is paramount and begins with a thorough understanding of its potential hazards. It is essential to consult the Safety Data Sheet (SDS) before use.

1.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling trimesitylphosphine to minimize the risk of exposure.

| PPE Category | Item | Specifications and Remarks |

| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |

| Face Shield | Use a face shield in situations with a splash hazard. | |

| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of contaminated gloves properly. |

| Body Protection | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be worn. |

| Respiratory Protection | Respirator | If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

1.2 Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hood: All handling of trimesitylphosphine, especially when dealing with the solid powder or creating solutions, should be conducted in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Due to its sensitivity to air, trimesitylphosphine should be handled under an inert atmosphere, such as in a glovebox, to prevent oxidation.

1.3 Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of trimesitylphosphine and ensuring a safe laboratory environment.

-

Handling: Avoid creating dust when handling the solid. Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge. Avoid contact with skin and eyes, and do not ingest or inhale the substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Trimesitylphosphine is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).

1.4 First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

1.5 Disposal

Dispose of trimesitylphosphine and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of trimesitylphosphine is essential for its safe handling and use in experimental design.

| Property | Value |

| Molecular Formula | C₂₇H₃₃P |

| Molecular Weight | 388.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-188 °C |

| Solubility | Insoluble in water. Soluble in organic solvents such as toluene and ether. |

| Stability | Relatively stable under regular conditions but sensitive to strong acids and strong oxidants. Air-sensitive. |

Toxicological Information

| Toxicity Data | Value |

| Acute Oral Toxicity | Data not available for trimesitylphosphine. For trimethylphosphine, it is classified as harmful if swallowed. |

| Acute Dermal Toxicity | Data not available for trimesitylphosphine. |

| Acute Inhalation Toxicity | May cause respiratory irritation. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause eye irritation. |

Given the lack of specific data, it is prudent to treat trimesitylphosphine as a potentially hazardous substance and to adhere to the stringent handling precautions outlined in this guide.

Experimental Protocols

Trimesitylphosphine is a widely used ligand in palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, incorporating essential safety precautions.

4.1 Handling Trimesitylphosphine in an Inert Atmosphere (Glovebox)

Due to its air-sensitive nature, all manipulations of solid trimesitylphosphine should be performed in a glovebox.

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (low levels of O₂ and H₂O).

-

Transfer: Weigh the required amount of trimesitylphosphine inside the glovebox.

-

Dissolution: Dissolve the solid in a dry, degassed solvent (e.g., toluene, THF) that has been brought into the glovebox.

-

Sealing: If the reaction is to be performed outside the glovebox, the vessel containing the trimesitylphosphine solution must be securely sealed with a septum before removal.

4.2 Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and trimesitylphosphine as a ligand.

-

Reaction Setup:

-

In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), trimesitylphosphine (1-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Add the aryl halide (1 equivalent) and the boronic acid (1.1-1.5 equivalents).

-

Add the desired amount of dry, degassed solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel with a septum or screw cap.

-

-

Reaction Execution:

-

Remove the sealed vessel from the glovebox.

-

Place the vessel in a heating block or oil bath pre-set to the desired reaction temperature (typically 80-110 °C).

-

Stir the reaction mixture for the required time (monitored by TLC or GC/LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

4.3 Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using a palladium catalyst and trimesitylphosphine.

-

Reaction Setup:

-

In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and trimesitylphosphine (2-4 mol%) to an oven-dried reaction vessel with a magnetic stir bar.

-

Add the aryl halide (1 equivalent) and the amine (1.1-1.2 equivalents).

-

Add a strong base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

Add the appropriate volume of dry, degassed solvent (e.g., toluene).

-

Seal the reaction vessel.

-

-

Reaction Execution:

-

Remove the vessel from the glovebox and place it in a preheated heating block or oil bath (typically 80-110 °C).

-

Stir the mixture for the necessary duration (monitoring progress by an appropriate analytical technique).

-

-

Work-up:

-

After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product via column chromatography.

-

Visualized Workflows

5.1 Safe Handling Workflow for Trimesitylphosphine

A Technical Guide to Commercial Trimesitylphosphine for Researchers

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich triarylphosphine ligand essential in the fields of organic synthesis and catalysis. Its unique steric and electronic properties make it highly valuable in facilitating a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. This guide provides an overview of commercial suppliers, key technical data, and generalized workflows for its application.

Commercial Suppliers and Specifications

Several chemical suppliers offer Trimesitylphosphine, typically with high purity suitable for sensitive catalytic applications. The following table summarizes the specifications from prominent vendors.

| Supplier | Purity/Assay | Melting Point (°C) | Form | CAS Number |

| Sigma-Aldrich (Merck) | 97% | 185-188 (lit.) | Solid | 23897-15-6 |

| Thermo Scientific Chemicals | 98%[1] | Not specified | Not specified | 23897-15-6[1] |

| Ereztech | 97%[2] | 185-188[2] | Solid, white powder/crystals[2] | 23897-15-6[2] |

| ChemSupply (via ChemBK) | Min. 98%[3] | Not specified | Not specified | 23897-15-6[3] |

General Properties:

-

Molecular Weight : 388.52 g/mol [2]

-

Appearance : Typically a white powder or crystalline solid.[2]

-

Solubility : Insoluble in water.[4]

Core Applications in Catalysis

Trimesitylphosphine is primarily used as a ligand to form stable and active complexes with transition metals.[4] Its significant steric bulk helps to promote challenging reductive elimination steps and stabilize low-coordinate metal centers in catalytic cycles. It is a reagent of choice for several critical reaction types in pharmaceutical and fine chemical synthesis.

Key Reaction Types:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Cross-Coupling

-

Heck Reaction

-

Negishi Coupling

-

Sonogashira Coupling

-

Hiyama Coupling

-

Stille Coupling

Generalized Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, utilizing Trimesitylphosphine as the ligand. This process involves the careful preparation of the catalyst system and reaction mixture under inert conditions to ensure optimal activity.

Catalytic Cycle Logical Diagram

The role of the Trimesitylphosphine ligand (L) is to modulate the reactivity of the palladium (Pd) center throughout the catalytic cycle. The diagram below outlines the fundamental steps in a typical cross-coupling reaction.

Safety and Handling

Trimesitylphosphine may cause irritation to the skin and eyes. It is crucial to handle this compound in accordance with good laboratory safety practices.[4] This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] The material should be stored in a cool, dry place away from oxidizing agents.[4] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. Trimesitylphosphine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Tris(2,4,6-trimethylphenyl)phosphine | Trimesitylphosphine | C27H33P - Ereztech [ereztech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. Trimesitylphosphine | C27H33P | CID 2733417 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Bulky Ligand: A Technical Guide to the Historical Synthesis of Trimesitylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich triarylphosphine that has found extensive application in organometallic chemistry and catalysis. Its unique steric and electronic properties are a direct result of the three mesityl groups attached to the central phosphorus atom. These bulky substituents create a large cone angle, which influences the coordination chemistry of metal complexes, often promoting specific catalytic activities and stabilizing reactive intermediates. This technical guide delves into the historical context of trimesitylphosphine's synthesis, providing detailed experimental protocols and quantitative data from seminal works in the field.

Historical Perspective: The Grignard Approach

The synthesis of triarylphosphines via the Grignard reaction is a well-established and versatile method. This approach, which involves the reaction of a phosphorus halide with an arylmagnesium halide, was the foundational method for the preparation of a wide array of phosphine ligands. The first detailed account of the synthesis of trimesitylphosphine was reported by H. Schmidbaur and S. Schnatterer in 1983, as part of their broader investigation into sterically hindered phosphines and their corresponding ylides. Their work, published in Chemische Berichte, laid the groundwork for the reliable synthesis of this important ligand.

The core of the synthesis involves the reaction of mesitylmagnesium bromide with phosphorus trichloride (PCl₃) in an ethereal solvent. The stoichiometry of the reaction is crucial, with three equivalents of the Grignard reagent required to substitute all three chlorine atoms on the phosphorus center.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of trimesitylphosphine, based on the seminal work of Schmidbaur and Schnatterer and general Grignard reaction procedures.

Synthesis of Mesitylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

-

Initial Reagents: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

-

Reaction Initiation: A solution of 2-bromomesitylene in anhydrous diethyl ether is prepared and a small portion is added to the flask. The reaction is initiated, which is typically observed by the disappearance of the iodine color and the formation of a cloudy solution.

-

Grignard Formation: The remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of Trimesitylphosphine

-

Reaction Setup: The freshly prepared solution of mesitylmagnesium bromide is cooled in an ice bath.

-

Addition of PCl₃: A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The addition should be slow to control the exothermic reaction.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and toluene to yield trimesitylphosphine as a white crystalline solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of trimesitylphosphine.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Bromomesitylene | 199.08 | 3.0 |

| Magnesium | 24.31 | 3.0 |

| Phosphorus Trichloride | 137.33 | 1.0 |

Table 1: Stoichiometry of Trimesitylphosphine Synthesis

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 189-191 °C |

| Yield | Typically > 80% |

Table 2: Physical Properties and Yield of Trimesitylphosphine

| Technique | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | ~2.2 (s, 9H, p-CH₃), ~2.4 (s, 18H, o-CH₃), ~6.8 (s, 6H, Ar-H) |

| ¹³C NMR | CDCl₃ | ~21 (p-CH₃), ~23 (o-CH₃), ~129 (Ar-CH), ~137 (Ar-C-P), ~139 (Ar-C-CH₃), ~142 (Ar-C-CH₃) |

| ³¹P NMR | CDCl₃ | ~ -39 |

Table 3: Spectroscopic Data for Trimesitylphosphine

Synthesis Workflow

The logical flow of the synthesis of trimesitylphosphine can be visualized as a two-step process: the formation of the Grignard reagent followed by the reaction with phosphorus trichloride.

Caption: Synthetic workflow for trimesitylphosphine.

Conclusion

The synthesis of trimesitylphosphine via the Grignard reaction, as pioneered by Schmidbaur and Schnatterer, remains a cornerstone of organophosphorus chemistry. This robust and high-yielding method provides access to a ligand that has been instrumental in the development of numerous catalytic systems and in the stabilization of novel organometallic species. The detailed understanding of its synthesis is fundamental for researchers and professionals working in the fields of catalysis and drug development, where the rational design of ligands is of paramount importance.

An In-depth Technical Guide to Trimesitylphosphine: IUPAC Nomenclature, Synonyms, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimesitylphosphine, a bulky alkylphosphine ligand, plays a crucial role in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its nomenclature, physical and chemical properties, and detailed applications in catalysis. The document includes a detailed experimental protocol for its synthesis, quantitative data on its spectroscopic and structural characteristics, and a comparative analysis of its performance in key cross-coupling reactions. Furthermore, mechanistic insights are visualized through signaling pathway diagrams, offering a deeper understanding of its role in catalytic cycles.

Introduction

Trimesitylphosphine, with its sterically demanding mesityl groups, is a crystalline solid that has garnered significant attention as a ligand in organometallic chemistry and homogeneous catalysis. Its unique steric and electronic properties make it an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide aims to provide a detailed resource for researchers and professionals utilizing or considering the use of trimesitylphosphine in their synthetic endeavors.

Nomenclature and Synonyms

The systematic and common names for trimesitylphosphine are essential for accurate identification and literature searching.

| Nomenclature Type | Name |

| IUPAC Name | tris(2,4,6-trimethylphenyl)phosphane[1] |

| Common Synonyms | Trimesitylphosphine, Tris(2,4,6-trimethylphenyl)phosphine, Trismesitylphosphine, Phosphine, tris(2,4,6-trimethylphenyl)-[1] |

| CAS Number | 23897-15-6[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of trimesitylphosphine is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₃P[1] |

| Molecular Weight | 388.5 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-188 °C[2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and dichloromethane.[2] |

| Stability | Relatively stable under normal conditions, but sensitive to strong acids and oxidants.[2] |

Spectroscopic and Structural Data